N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-10-3-4-15-24(21)18-13-11-17(12-14-18)23-22(26)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-9,11-14H,3-4,10,15H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCIZBIDOTYGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide can be approached through several disconnection strategies, as outlined in Figure 1:
- Amide bond formation between naphthalene-1-carboxylic acid and 4-(2-oxopiperidin-1-yl)aniline
- Late-stage introduction of the 2-oxopiperidin-1-yl group onto a preformed N-(4-aminophenyl)naphthalene-1-carboxamide
- Construction of specialized intermediates followed by convergent assembly
Key Intermediate Synthesis
Preparation of 4-(2-oxopiperidin-1-yl)aniline
The synthesis of this critical intermediate can be achieved through several routes based on documented approaches for similar compounds:
Direct N-arylation method
This approach involves the direct coupling of aniline derivatives with 2-piperidinone:
- Reaction of 4-nitroaniline with 2-piperidinone under basic conditions
- Subsequent reduction of the nitro group to yield 4-(2-oxopiperidin-1-yl)aniline
The N-arylation typically requires copper catalysis or high-temperature conditions to overcome the reluctance of lactams to undergo direct arylation. For example, the reaction of 4-nitroaniline with 2-piperidinone in the presence of copper(I) iodide and a suitable ligand in dimethylformamide.
Ullmann-type coupling
An Ullmann-type coupling can be employed using 4-haloaniline derivatives:
- Reaction of 4-bromoaniline with 2-piperidinone under Ullmann conditions
- Protection may be required for the aniline nitrogen during this process
Reductive amination approach
This alternative method involves:
- Condensation of 4-aminobenzaldehyde with δ-aminovaleric acid
- Cyclization to form the piperidinone ring
Table 1: Comparison of Methods for 4-(2-oxopiperidin-1-yl)aniline Synthesis
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Direct N-arylation | CuI, K2CO3, 2-piperidinone | One-pot procedure | Harsh conditions required | 45-60% |
| Ullmann coupling | Cu powder, K2CO3, DMF | Works with various haloanilines | High temperatures needed | 40-55% |
| Reductive amination | NaBH3CN, δ-aminovaleric acid | Mild conditions | Multiple steps | 50-65% |
Functionalization of Naphthalene-1-carboxylic acid
The activation of naphthalene-1-carboxylic acid for amide coupling can be achieved through several methods:
Acid chloride formation
The conversion to naphthalene-1-carbonyl chloride provides a highly reactive species for amide formation:
- Treatment with thionyl chloride or oxalyl chloride
- Reaction must be conducted under anhydrous conditions
- May require catalytic dimethylformamide for activation
Mixed anhydride method
This approach involves:
- Formation of a mixed anhydride using isobutyl chloroformate
- In situ reaction with the amine component
Coupling reagent activation
Modern coupling reagents allow direct amide formation:
- Activation with carbodiimides (DCC, EDC) with additives like hydroxybenzotriazole (HOBt)
- Use of specialized reagents like HBTU or HATU for enhanced reactivity
Primary Synthetic Methods
Method 1: Direct Amide Coupling Approach
This straightforward method represents the most direct route to this compound:
Procedure outline
- Preparation of 4-(2-oxopiperidin-1-yl)aniline using any of the methods described in section 3.1
- Activation of naphthalene-1-carboxylic acid using thionyl chloride to form the acid chloride
- Coupling reaction between the activated acid and the prepared aniline derivative in the presence of a base (triethylamine) in dichloromethane
- Purification by column chromatography followed by recrystallization
The coupling reaction is typically conducted at low temperature (0-5°C) initially, followed by warming to room temperature to ensure complete reaction.
Critical parameters
The success of this method depends on several factors:
- Maintaining anhydrous conditions during acid chloride formation
- Controlling the reaction temperature to prevent side reactions
- Using an excess of base to neutralize generated HCl
- Employing appropriate purification techniques to remove impurities
Method 2: Coupling Reagent Approach
A milder alternative employs modern coupling reagents to facilitate amide formation without requiring the isolation of highly reactive intermediates:
Procedure outline
- Preparation of 4-(2-oxopiperidin-1-yl)aniline as described previously
- Activation of naphthalene-1-carboxylic acid with EDC/HOBt or HBTU in dimethylformamide or dichloromethane
- Addition of the amine component and a tertiary amine base (DIPEA or triethylamine)
- Reaction at room temperature for 12-24 hours
- Aqueous workup followed by purification
This approach is advantageous for its milder conditions and reduced side reactions, although yields may be slightly lower than the acid chloride method in some cases.
Optimization parameters
Factors affecting the efficiency of this method include:
- Choice of coupling reagent (EDC/HOBt generally provides cleaner reactions than DCC)
- Solvent selection (dichloromethane for solubility, dimethylformamide for enhanced reactivity)
- Reaction concentration (typically 0.1-0.2 M is optimal)
- Base selection and stoichiometry
Method 3: Stepwise Assembly via Protected Intermediates
For more challenging substrates or when direct methods fail, a more controlled stepwise approach may be employed:
Procedure outline
- Protection of the amino group in 4-nitroaniline using a suitable protecting group (Boc or Cbz)
- Reduction of the nitro group to reveal a protected 4-aminoaniline
- N-arylation with 2-piperidinone as described previously
- Deprotection to reveal the free amine
- Coupling with naphthalene-1-carboxylic acid using preferred method
This approach allows for more controlled transformations but comes at the cost of additional steps and potentially lower overall yield.
Protection strategies
Common protecting groups for the aniline nitrogen include:
- tert-Butyloxycarbonyl (Boc): Removed under acidic conditions
- Benzyloxycarbonyl (Cbz): Removed by hydrogenation
- Fluorenylmethyloxycarbonyl (Fmoc): Removed under basic conditions
The choice depends on compatibility with subsequent reaction conditions.
Alternative Synthetic Approaches
Late-Stage Functionalization Method
This approach introduces the 2-oxopiperidin-1-yl group in the final stages of synthesis:
- Preparation of N-(4-bromophenyl)naphthalene-1-carboxamide through standard amide coupling
- Copper-catalyzed N-arylation with 2-piperidinone to introduce the final functionality
The advantage of this approach is the ability to diversify at a late stage, potentially creating multiple analogs from a common intermediate.
One-Pot Procedures
Based on the manganese dioxide-mediated one-pot oxidation-cyclization method for preparing N-substituted 4-piperidones described by Poeschl, a modified one-pot procedure might be developed:
- Initial formation of a key aniline intermediate
- Sequential addition of reagents to enable multiple transformations without isolation of intermediates
- Final purification of the target compound
This approach could potentially improve efficiency and overall yield by minimizing handling and purification of intermediates.
Solid-Phase Synthesis
For rapid analog development, solid-phase methods offer advantages:
- Attachment of either naphthalene-1-carboxylic acid or 4-(2-oxopiperidin-1-yl)aniline to a suitable resin
- Sequential reactions to build the target molecule
- Cleavage from the resin to yield the final product
This approach is particularly valuable for medicinal chemistry applications where multiple analogs are desired.
Reaction Optimization and Scale-Up Considerations
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Advantages | Disadvantages | Recommended for |
|---|---|---|---|
| Dichloromethane | Good solubility, easy workup | Toxicity concerns | Acid chloride couplings |
| Tetrahydrofuran | Versatile, good solubility | Peroxide formation | Coupling reactions |
| Dimethylformamide | High solubilizing power | Difficult removal, hygroscopic | Difficult couplings |
| Acetonitrile | Stable, easy removal | Limited solubility for some intermediates | N-arylation reactions |
| Toluene | High-temperature capability | Limited solubility for polar compounds | Lactam formation |
Temperature Effects
Temperature control is crucial for optimizing both yield and selectivity:
- Acid chloride formation: typically performed at reflux temperature
- Amide coupling: initial addition at 0°C, then warming to room temperature
- N-arylation reactions: may require elevated temperatures (80-120°C)
Catalyst Selection for N-arylation
For the formation of the 4-(2-oxopiperidin-1-yl)aniline intermediate, catalyst selection is critical:
| Catalyst System | Ligand | Base | Temperature Range | Comments |
|---|---|---|---|---|
| Copper(I) iodide | L-proline | K2CO3 | 80-100°C | Good for electron-poor anilines |
| Copper(II) oxide | 1,10-phenanthroline | Cs2CO3 | 100-120°C | Effective for various substrates |
| Palladium acetate | XPhos or BrettPhos | NaOtBu | 80-100°C | Milder conditions but higher cost |
| Copper powder | None | K3PO4 | 120-140°C | Traditional Ullmann conditions |
Scale-Up Considerations
When scaling up the synthesis of this compound, several factors must be addressed:
- Heat transfer efficiency: larger reactions may require modified heating profiles
- Mixing parameters: ensuring adequate mixing becomes more challenging at scale
- Safety considerations: particular attention to exothermic steps and gaseous byproducts
- Purification strategy: column chromatography may become impractical at larger scales
Purification and Characterization
Chromatographic Purification
Typical purification protocols include:
- Initial purification by silica gel column chromatography using gradient elution
- Common solvent systems: hexanes/ethyl acetate or dichloromethane/methanol mixtures
- Flash chromatography for more efficient separation
Recrystallization Procedures
Based on similar compounds, potential recrystallization solvent systems include:
- Ethanol or ethanol/water mixtures
- Ethyl acetate/hexanes
- Dichloromethane/hexanes
Optimal conditions should be determined experimentally by solubility tests.
Spectroscopic Characterization
The target compound would be characterized by:
Nuclear Magnetic Resonance Spectroscopy
Expected key signals in the 1H NMR spectrum (400 MHz, DMSO-d6) would include:
- Naphthalene protons: complex pattern in the region δ 7.5-8.5 ppm
- Amide NH: singlet around δ 10.0-10.5 ppm
- Phenyl protons: two doublets forming an AA'BB' system around δ 7.0-7.8 ppm
- Piperidinone CH2 groups: multiple signals in the region δ 1.8-3.5 ppm
13C NMR would show characteristic carbonyl signals for both the amide (~δ 165-170 ppm) and lactam (~δ 170-175 ppm) functionalities.
Mass Spectrometry
High-resolution mass spectrometry would confirm the molecular formula with an expected [M+H]+ peak at approximately m/z 345.1598.
Infrared Spectroscopy
Key IR absorption bands would include:
- NH stretching: 3300-3400 cm-1
- Carbonyl stretching (amide): 1640-1680 cm-1
- Carbonyl stretching (lactam): 1670-1700 cm-1
- Aromatic C=C stretching: 1580-1620 cm-1
Physical Properties Assessment
Important physical properties to determine include:
- Melting point: expected to be above 200°C based on similar compounds
- Solubility profile in various solvents
- Stability under different storage conditions
- Crystal form and morphology
Comparative Analysis of Preparation Methods
Yield and Efficiency
Based on the synthetic approaches outlined, a comparative analysis of expected yields reveals:
| Synthetic Method | Expected Overall Yield | Number of Steps | Time Requirements | Scale Suitability |
|---|---|---|---|---|
| Direct amide coupling via acid chloride | 55-65% | 2-3 | 1-2 days | Small to medium |
| Coupling reagent approach | 50-60% | 2-3 | 1-2 days | Small to large |
| Stepwise assembly via protected intermediates | 35-45% | 5-6 | 3-5 days | Small |
| Late-stage functionalization | 45-55% | 3-4 | 2-3 days | Small to medium |
| One-pot procedure | 40-50% | 1-2 | 1 day | Small |
Advantages and Limitations
Each method presents distinct advantages and limitations:
- Direct amide coupling : Offers good yields but requires handling of reactive acid chloride intermediates
- Coupling reagent approach : Provides milder conditions but may involve more expensive reagents
- Stepwise assembly : Allows precise control but at the cost of efficiency
- Late-stage functionalization : Enables analog development but may face selectivity challenges
- One-pot procedures : Most efficient but may require extensive optimization
Environmental and Economic Considerations
From a green chemistry perspective:
- Atom economy is generally higher for direct coupling methods
- Waste generation is minimized in one-pot procedures
- Reagent costs are generally higher for coupling reagent and solid-phase approaches
- Energy requirements are typically lower for room-temperature coupling methodologies
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidinone moiety can be further oxidized to form more complex structures.
Reduction: The carbonyl group in the piperidinone can be reduced to form a hydroxyl group.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of lactams or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analog: Apixaban
Apixaban (C₂₅H₂₅N₅O₄) is a direct anticoagulant that inhibits Factor Xa. It shares the 4-(2-oxopiperidin-1-yl)phenyl moiety with the target compound but differs in its pyrazolopyridine-carboxamide core (vs. naphthalene-carboxamide). Key comparisons include:
The shared 2-oxopiperidinyl group is critical for binding to serine proteases like Factor Xa, as seen in apixaban’s mechanism . However, the naphthalene system in the target compound may confer distinct pharmacokinetic properties, such as enhanced lipophilicity compared to apixaban’s heterocyclic core.
Structural Analog: 1-[3-(Naphthalen-1-yl)phenyl]naphthalene
This compound (C₂₆H₁₈), studied via single-crystal X-ray diffraction, shares the naphthalene-phenyl framework but lacks the carboxamide and 2-oxopiperidinyl groups . Key insights:
- Planar Geometry : Both compounds exhibit near-planar arrangements of aromatic systems, favoring stable crystal packing with average C–C bond distances of 0.002 Å .
Research Findings and Implications
- Pharmacological Potential: The structural resemblance to apixaban suggests that this compound may interact with coagulation cascade targets. However, empirical activity data are lacking, necessitating enzymatic assays (e.g., Factor Xa inhibition studies).
- Structural Stability : Crystallographic data from related naphthalene-phenyl systems highlight the importance of planar aromatic interactions in solid-state stability, a property that could enhance the compound’s shelf life or formulation .
- Synthetic Feasibility: The compound’s modular structure allows for derivatization at the carboxamide or piperidinone positions, enabling structure-activity relationship (SAR) optimization.
Biological Activity
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide, also known as apixaban, is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potent biological activity, particularly as an inhibitor of activated factor X (FXa) in the coagulation cascade. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
- Chemical Formula : C₂₂H₂₀N₂O₂
- Molecular Weight : 344.4064 g/mol
- CAS Number : 941872-54-4
The compound features a naphthalene core linked to a piperidinone moiety through a phenyl group, forming a carboxamide linkage. This unique structure contributes to its biological activity.
This compound primarily targets FXa, a crucial enzyme in the coagulation cascade. By inhibiting both free and clot-bound FXa, it effectively reduces thrombin generation, which is essential for platelet aggregation and clot formation. The molecular mechanism involves:
- Inhibition of FXa Activity : The compound inhibits prothrombinase activity and clot-bound FXa, demonstrating its efficacy in modulating blood coagulation processes .
- Indirect Effects on Platelet Aggregation : By decreasing thrombin levels, the compound indirectly reduces platelet aggregation, which is critical in managing thromboembolic conditions.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
| Property | Value |
|---|---|
| Bioavailability | High |
| Clearance Rate | Low |
| Volume of Distribution | Small |
| Drug–Drug Interaction Potential | Low |
These characteristics suggest that the compound has good therapeutic potential with minimal side effects related to drug interactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research demonstrated that the compound effectively inhibits FXa in vitro, with IC₅₀ values indicating strong potency against both free and clot-bound forms .
- Animal Models : In animal studies, varying dosages showed dose-dependent effects on thrombin generation and platelet aggregation, confirming the compound's therapeutic potential for anticoagulation therapy.
- Clinical Applications : As an FDA-approved anticoagulant (apixaban), it has been widely used in clinical settings for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation.
Comparative Analysis with Other Anticoagulants
The following table compares this compound with other common anticoagulants:
| Anticoagulant | Target Enzyme | Administration Route | Key Features |
|---|---|---|---|
| Apixaban | FXa | Oral | Direct inhibitor; low interaction potential |
| Warfarin | Vitamin K Epoxide Reductase | Oral | Requires monitoring; multiple interactions |
| Rivaroxaban | FXa | Oral | Similar mechanism; once-daily dosing |
Future Directions in Research
The ongoing research into this compound focuses on:
- Exploring Novel Therapeutic Applications : Investigating its potential beyond anticoagulation, such as anti-inflammatory or anticancer properties.
- Mechanistic Studies : Further elucidating its interaction with other components of the coagulation cascade and potential off-target effects.
Q & A
Q. What are the common synthesis strategies for N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of the piperidine ring and subsequent coupling with the naphthalene carboxamide moiety. Key steps include:
- Acylation : Reacting naphthalene-1-carboxylic acid chloride with 4-(2-oxopiperidin-1-yl)aniline under basic conditions (e.g., triethylamine) to form the carboxamide bond.
- Piperidine Ring Formation : Cyclization of appropriate precursors (e.g., δ-lactam derivatives) to introduce the 2-oxopiperidin-1-yl group.
- Purification : Column chromatography or recrystallization to isolate the product (≥95% purity) . Note: Solvent choice (e.g., dichloromethane vs. DMF) and temperature (room temp. vs. reflux) vary across protocols, impacting yield (60–85%) .
Q. How is the compound characterized for purity and structural confirmation?
Advanced spectroscopic and chromatographic techniques are employed:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidinone carbonyl at δ 170–175 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H]⁺ at m/z 375.18).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (piperidinone C=O) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) reduce side reactions.
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) for coupling steps improve efficiency (turnover number >100).
- Temperature Control : Lower temps (0–25°C) minimize decomposition of heat-sensitive intermediates . Data Example:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 72 | 92 |
| DMF | 80 | 85 | 88 |
| THF | 40 | 68 | 95 |
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions (e.g., IC₅₀ variability in enzyme assays) are addressed via:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal half-life) to differentiate intrinsic activity vs. bioavailability limitations.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance binding affinity (ΔΔG = -2.3 kcal/mol) .
Q. How do structural modifications influence the compound’s activity?
Structure-activity relationship (SAR) studies reveal:
- Piperidinone Substitution : Replacing 2-oxo with 3-methoxy (as in ) reduces kinase inhibition (IC₅₀ increases from 0.8 µM to >10 µM).
- Naphthalene Position : 1-Carboxamide shows 3× higher solubility than 2-carboxamide isomers. SAR Table:
| Modification Site | Functional Group | Activity (IC₅₀, µM) | Solubility (mg/mL) |
|---|---|---|---|
| Piperidinone (C2) | 2-oxo | 0.8 | 0.12 |
| Piperidinone (C3) | 3-methoxy | >10 | 0.25 |
| Naphthalene position | 1-carboxamide | 0.8 | 0.15 |
| Naphthalene position | 2-carboxamide | 1.2 | 0.05 |
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) are used to:
- Identify Binding Pockets : Hydrophobic interactions between the naphthalene core and kinase ATP-binding sites (e.g., RMSD < 2.0 Å).
- Optimize Docking Scores : Free energy perturbation (FEP) calculations refine ligand poses (ΔG < -9.0 kcal/mol) .
Methodological Challenges and Solutions
Q. How to address instability during long-term storage?
Stability studies recommend:
- Lyophilization : Store as a lyophilized powder under inert gas (N₂) to prevent hydrolysis of the carboxamide bond.
- pH Control : Buffered solutions (pH 6–7) minimize degradation (t₁/₂ increases from 7 days to >30 days) .
Q. What analytical techniques quantify trace impurities?
UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) achieves LOD = 0.1 ng/mL. Key impurities include:
- Unreacted Aniline : Detected at m/z 177.1.
- Oxidation Byproducts : Hydroxylated naphthalene derivatives (Δ mass +16 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
